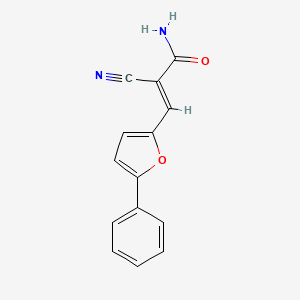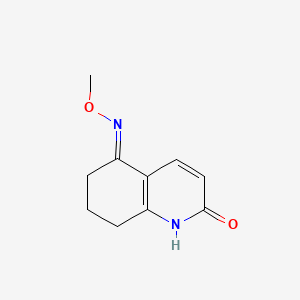![molecular formula C13H15Cl3NO4P B11992711 Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate is a chemical compound with the molecular formula C13H15Cl3NO4P and a molecular weight of 386.602 g/mol . This compound is known for its unique structure, which includes a dichlorovinyl group and a chlorobenzoyl amide moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate typically involves the reaction of diethyl phosphite with 2,2-dichloro-1-[(2-chlorobenzoyl)amino]ethene under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the vinylphosphonate group. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorovinyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phosphonates or reduction to yield phosphine derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic solutions at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted vinylphosphonates can be formed.
Oxidation Products: Oxidation can yield phosphonate esters or acids.
Reduction Products: Reduction can produce phosphine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phosphonic acids.
科学的研究の応用
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorovinyl group and the chlorobenzoyl amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate enzymatic reactions, alter signal transduction pathways, and affect cellular processes, depending on the context of its use.
類似化合物との比較
Similar Compounds
- Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate
- Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate
Uniqueness
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate is unique due to its specific combination of a dichlorovinyl group and a chlorobenzoyl amide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H15Cl3NO4P |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
2-chloro-N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide |
InChI |
InChI=1S/C13H15Cl3NO4P/c1-3-20-22(19,21-4-2)13(11(15)16)17-12(18)9-7-5-6-8-10(9)14/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChIキー |
JOPLKFJTZLCHBK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)
![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)

![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)



![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
